Foromacidin B

Description

Historical Context of Discovery and Isolation

The journey of Foromacidin B from a natural compound to a subject of scientific inquiry is rooted in the broader exploration of microbial metabolites for antibiotic properties.

This compound was first isolated from the culture filtrate of two streptomycete strains closely related to Streptomyces ambofaciens. researchgate.net Early studies focused on characterizing its basic properties, identifying it as a lipophilic and basic antibiotic. researchgate.net Through mild acid hydrolysis, it was found to yield mycarose (B1676882), a dimethylamino sugar, and forocidin B. researchgate.netdtic.mil Alkaline hydrolysis of both this compound and forocidin B results in the production of one mole of acetic acid. researchgate.netdtic.mil

The primary microbial source of this compound is the bacterium Streptomyces ambofaciens. wikipedia.orgmindat.orgdrugfuture.com This species, originally isolated from soil in France, is a known producer of a variety of secondary metabolites, including several antibiotics. wikipedia.orgdrugfuture.com Strains of S. ambofaciens have been identified as producers of the entire foromacidin series. researchgate.netwikipedia.orgmindat.org

This compound is part of a larger family of related compounds known as the foromacidin series, which also includes Foromacidin A, C, and D. dtic.milwikipedia.orgmindat.org These compounds share a common structural framework but differ in their side chains. For instance, mild acid hydrolysis of foromacidin A, B, and C yields forocidin A, B, and C, respectively, along with mycarose and a dimethylamino sugar. researchgate.net The key difference between this compound and C lies in the acid produced upon alkaline hydrolysis; this compound yields acetic acid, while Foromacidin C yields propionic acid. researchgate.netdtic.mil

Microbial Source: Streptomyces ambofaciens and Related Strains

Academic Significance in Natural Products Research

This compound and its related compounds have made notable contributions to the field of natural products chemistry and antibiotic research.

The foromacidin family, including this compound, belongs to the macrolide class of antibiotics. researchgate.netinsightbio.commdpi.com These compounds are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. researchgate.net The study of this compound has contributed to the understanding of the structure-activity relationships within this important class of antibiotics. researchgate.net Macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov

The structural and functional properties of the foromacidin series show a clear relationship to other well-known macrolide families, such as the carbomycin (B1668359) and erythromycin (B1671065) groups. researchgate.net The composition and functional groups identified in this compound suggest this kinship. researchgate.net For example, like many macrolides, this compound contains a dimethylamino sugar, which is a common feature in this class of antibiotics. researchgate.netresearchgate.net Comparative analyses of these different macrolide families help researchers understand the subtle structural variations that can lead to significant differences in antibacterial activity and spectrum. nih.gov

Structure

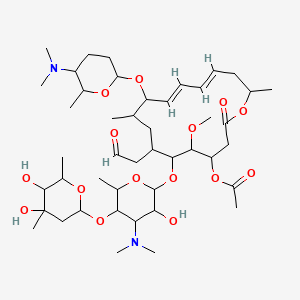

2D Structure

Properties

Molecular Formula |

C45H76N2O15 |

|---|---|

Molecular Weight |

885.1 g/mol |

IUPAC Name |

[(11E,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |

InChI |

InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+ |

InChI Key |

ZPCCSZFPOXBNDL-SEKSTKPOSA-N |

Isomeric SMILES |

CC1C/C=C/C=C/C(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Synonyms |

acetylspiramycin foromacidin B spiramycin B spiramycin II |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies

Analytical Techniques in Structural Determination

The initial steps in characterizing Foromacidin B involve its isolation and purification, followed by controlled degradation to understand its constituent components.

The isolation of this compound from culture filtrates of Streptomyces ambofaciens necessitates the use of various chromatographic techniques. researchgate.net These methods are essential for separating the target compound from a mixture of other related macrolide antibiotics, such as Foromacidin A, C, and D. researchgate.net

Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. nih.gov The choice of these phases is critical and depends on the physicochemical properties of the molecules being separated, such as polarity, size, and charge. nih.govjournalagent.com

Common chromatographic techniques applicable to the purification of organic compounds like this compound include:

Column Chromatography : This is a widely used method for purifying biomolecules. journalagent.com A solid adsorbent like silica (B1680970) gel or alumina (B75360) is packed into a column, and the mixture is passed through it using a liquid mobile phase. journalagent.combyjus.com Components separate based on their affinity for the stationary phase. byjus.com

Thin-Layer Chromatography (TLC) : TLC is often used for monitoring the progress of a purification process. journalagent.com It involves a solid adsorbent coated on a plate, where the separation occurs as the mobile phase moves up the plate via capillary action. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique that offers superior sensitivity and rapid separation times, making it suitable for the purification of complex molecules like antibiotics. journalagent.com

The selection of an appropriate chromatographic method, or a combination thereof, is crucial for obtaining this compound in a pure form, which is a prerequisite for subsequent structural analysis. nih.govbyjus.com The process often involves a series of steps to remove impurities and related compounds. nih.gov

Hydrolytic degradation is a key chemical method used to break down complex molecules like this compound into smaller, more manageable fragments. This process, which involves the cleavage of chemical bonds by the addition of water, can be carried out under acidic or alkaline conditions to selectively target different linkages within the molecule. libretexts.orgsavemyexams.commdpi.com

Mild acidic hydrolysis of this compound results in the cleavage of glycosidic bonds, liberating the constituent sugar moieties. researchgate.net This process has been instrumental in identifying two key sugar components of this compound:

Nycarose : A neutral sugar. researchgate.net

A Dimethylamino-sugar : A basic sugar, identified as mycaminose (B1220238). researchgate.net

The identification of these specific sugars provides crucial information about the building blocks of the this compound molecule and points to its relationship with other macrolide antibiotics where these sugars are also found. researchgate.net

Table 1: Products of Acidic Hydrolysis of this compound

| Hydrolysis Condition | Bond Cleaved | Products Identified |

|---|

Alkaline hydrolysis, or saponification, is typically used to cleave ester linkages. libretexts.orgsavemyexams.com When this compound is subjected to alkaline hydrolysis, it yields one mole of acetic acid. researchgate.net This indicates the presence of an acetyl group attached to the molecule via an ester bond. researchgate.netirbnet.de This reaction is irreversible and proceeds to completion, ensuring the complete cleavage of the ester linkage. savemyexams.com

The liberation of acetic acid under these conditions is a key piece of evidence in piecing together the complete structure of this compound, specifically identifying one of its acyl substituents. researchgate.net

Table 2: Products of Alkaline Hydrolysis of this compound

| Hydrolysis Condition | Bond Cleaved | Product Identified |

|---|

Key spectroscopic methods used in structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the carbon-hydrogen framework of a molecule. nih.govuvic.ca One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments provide information on atom connectivity and the relative stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of a compound. nih.gov Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, based on their characteristic absorption frequencies. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. nih.govsu.se

The combined data from these spectroscopic methods allows for the piecing together of the molecular structure of this compound. nih.govnih.gov

While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography is the definitive technique for determining its three-dimensional structure, including the absolute stereochemistry of chiral centers. numberanalytics.comresearchgate.netnih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. numberanalytics.comnih.gov

The diffraction pattern provides a detailed electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. numberanalytics.comnih.gov This allows for the unambiguous assignment of the stereochemistry at each chiral center, which is crucial for understanding the biological activity of a molecule. researchgate.net For complex molecules with numerous stereocenters, like this compound, X-ray crystallography provides the ultimate structural proof, confirming the assignments made by other spectroscopic and chemical methods. numberanalytics.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Foromacidin A |

| This compound |

| Foromacidin C |

| Foromacidin D |

| Nycarose |

| Mycaminose |

Acidic Hydrolysis Products (e.g., Nycarose, Dimethylamino-sugar)

Spectroscopic Methods for Structural Assignment

Defining Molecular Moieties and Glycosidic Linkages

This compound is comprised of a large macrocyclic lactone core to which several sugar-like components are attached. epharmacognosy.com The identification of these individual units and the nature of their linkages are fundamental to understanding the complete structure of the molecule.

This compound contains amino sugar components, a characteristic feature of many macrolide antibiotics. epharmacognosy.com One of the key amino sugars identified in the foromacidin family is D-forosamine. researchgate.netnih.gov The characterization of these sugar moieties is typically achieved through a combination of acidic hydrolysis to cleave them from the macrolide core, followed by chromatographic separation and spectroscopic analysis of the isolated sugars. researchgate.net

The structure of D-forosamine and other related amino sugars is elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov These methods provide detailed information about the connectivity of atoms and the stereochemistry of the sugar rings. The presence of the dimethylamino group is a notable feature of the amino sugars found in this class of compounds. epharmacognosy.com

Interactive Table: Spectroscopic Data for Amino Sugar Identification

| Technique | Observation | Interpretation |

| ¹H NMR | Signals in the anomeric proton region, signals corresponding to methyl groups and protons adjacent to nitrogen. | Indicates the presence of sugar moieties and provides information on their stereochemistry and substitution patterns. hmdb.cahmdb.ca |

| ¹³C NMR | Resonances for anomeric carbons, carbons bearing hydroxyl and amino groups, and methyl carbons. | Confirms the carbon framework of the sugar units. |

| Mass Spectrometry | Fragmentation patterns showing the loss of sugar units from the parent molecule. | Helps to determine the mass of the individual sugar components and their sequence of attachment. nih.gov |

The central feature of this compound is a large lactone ring, which is a macrocyclic ester. msdvetmanual.comcabidigitallibrary.org The elucidation of this macrocycle's structure involves determining its size and the location of various functional groups, such as hydroxyl, methyl, and ketone groups, as well as the position and geometry of any double bonds. nih.gov

Mild alkaline hydrolysis of this compound has been shown to yield one mole of acetic acid, indicating the presence of an acetyl group attached to the macrocyclic core. researchgate.net Spectroscopic techniques are paramount in piecing together the structure of this complex core. Infrared (IR) spectroscopy can identify the presence of the lactone carbonyl group and hydroxyl groups. dtic.mil

Detailed analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY and HMBC, allows for the establishment of the connectivity of the carbon skeleton and the placement of substituents. mdpi.com Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable information on the fragmentation of the macrocycle, which helps to confirm the proposed structure. nih.gov

Interactive Table: Key Structural Features of the this compound Macrocyclic Lactone Core

| Feature | Method of Determination | Spectroscopic Evidence |

| 16-Membered Ring | NMR Spectroscopy, Mass Spectrometry | Analysis of long-range correlations in 2D NMR and determination of the molecular formula by high-resolution mass spectrometry. researchgate.netnih.gov |

| Lactone (Ester) Group | IR Spectroscopy, ¹³C NMR Spectroscopy | Characteristic C=O stretching frequency in the IR spectrum and a signal for the carbonyl carbon in the ¹³C NMR spectrum. dtic.mil |

| Acetyl Group | Alkaline Hydrolysis, NMR Spectroscopy | Release of acetic acid upon hydrolysis and corresponding signals for a methyl and carbonyl group in NMR spectra. researchgate.net |

| Hydroxyl Groups | IR Spectroscopy, ¹H NMR Spectroscopy | Broad O-H stretching band in the IR spectrum and exchangeable protons in the ¹H NMR spectrum. dtic.mil |

| Unsaturation | UV Spectroscopy, NMR Spectroscopy | UV absorption maximum around 231 mμ indicates a conjugated system. dtic.mil Signals in the olefinic region of NMR spectra confirm the presence of double bonds. |

Biosynthetic Pathways and Genetic Basis of Production

Producing Microorganism: Streptomyces ambofaciens Strain Analysis

Foromacidin B is produced by strains of the Gram-positive bacterium Streptomyces ambofaciens. researchgate.netwikipedia.org This species, originally isolated from soil in France, is a well-known producer of various secondary metabolites, including the clinically important antibiotic spiramycin (B21755). wikipedia.orgd-nb.info Analysis of Streptomyces ambofaciens ATCC 23877, an industrial strain, has been instrumental in understanding the genetic basis for the production of this compound and other compounds. d-nb.infonih.gov

The isolation of this compound, along with its counterparts foromacidin A, C, and D, was reported from the culture filtrate of two streptomycete strains closely related to Streptomyces ambofaciens Pinnert-Sindico. researchgate.netresearchgate.net These compounds are characterized as lipophilic, basic antibiotics. researchgate.netresearchgate.net The chemical properties and functional groups of foromacins suggest a relationship to the carbomycin-erythromycin group of antibiotics. researchgate.netresearchgate.net

Genome mining of Streptomyces ambofaciens ATCC 23877 has revealed a remarkable potential for producing a wide array of natural products. d-nb.info Its genome consists of a large linear chromosome of 8.3 Mbp and a circular plasmid of 89 kb. nih.gov This extensive genetic library contains numerous biosynthetic gene clusters (BGCs), many of which are "silent" or poorly expressed under standard laboratory conditions. d-nb.inforesearchgate.net The identification of these clusters has opened avenues for discovering novel compounds and understanding the full biosynthetic capabilities of this versatile microorganism. d-nb.info

Table 1: Strains of Streptomyces ambofaciens and Related Compounds

| Strain | Known Produced Compounds | Reference |

| Streptomyces ambofaciens Pinnert-Sindico related strains | Foromacidin A, B, C, D | researchgate.netresearchgate.net |

| Streptomyces ambofaciens ATCC 23877 | Spiramycin, Congocidine, Ambobactin, Foromacidin A, B, C, 18-deoxospiramicin I, 17-methylenespiramycin I | wikipedia.orgd-nb.infonih.gov |

Investigation of Biosynthetic Gene Clusters

The synthesis of complex natural products like this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). researchgate.net These clusters typically contain all the necessary genetic information for the assembly of the molecule, including regulatory and resistance genes. nih.gov

Polyketide Synthase (PKS) Systems Involved in Macrolide Assembly

The core structure of this compound, a macrolide, is assembled by a Type I polyketide synthase (PKS) system. rasmusfrandsen.dkwikipedia.org PKSs are large, multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. rasmusfrandsen.dknih.gov

Type I PKSs are organized into modules, with each module responsible for one cycle of chain elongation and modification. rasmusfrandsen.dkwikipedia.org A minimal module consists of an acyltransferase (AT) domain, which selects the extender unit (typically malonyl-CoA or methylmalonyl-CoA), a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. wikipedia.orgnih.gov Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can be present within a module to modify the β-keto group, leading to the vast structural diversity of polyketides. nih.gov The specific arrangement and combination of these domains within the PKS gene cluster dictate the final structure of the polyketide backbone. rasmusfrandsen.dk

Genes Encoding Glycosyltransferases and Tailoring Enzymes

Following the assembly of the polyketide aglycone, the this compound molecule undergoes further modifications, including glycosylation. This process is catalyzed by glycosyltransferases, enzymes that attach sugar moieties to the aglycone. nih.gov Mild acid hydrolysis of this compound yields the sugar mycaminose (B1220238), a dimethylamino-sugar, and the aglycone forocidin B. researchgate.netresearchgate.net This indicates the presence of genes encoding specific glycosyltransferases within the this compound biosynthetic gene cluster responsible for adding this sugar.

Glycosyltransferases are a large and diverse family of enzymes that play a crucial role in the biosynthesis of many natural products. nih.govgenenames.org They typically use nucleotide-activated sugars as donors and exhibit high specificity for both the sugar donor and the acceptor molecule. nih.govnih.gov The addition of sugar groups can significantly impact the biological activity, stability, and solubility of the final compound. sciepublish.com

Alkaline hydrolysis of this compound liberates one mole of acetic acid, suggesting the presence of an acetyl group. researchgate.netresearchgate.net This acetylation is carried out by a tailoring enzyme, an acetyltransferase, which is also encoded by a gene within the BGC. Tailoring enzymes are responsible for the final chemical decorations of the molecule, contributing to its structural and functional diversity.

Metabolic Engineering and Pathway Engineering Strategies for Production Optimization

The production of valuable secondary metabolites like this compound can often be enhanced through metabolic and pathway engineering. wikipedia.orgnih.gov These strategies aim to optimize the genetic and regulatory processes within the producing organism to increase the yield of the desired compound. wikipedia.org

Genetic Manipulation for Enhanced Yields of Antibiotics

Genetic manipulation techniques are powerful tools for increasing the production of antibiotics. nih.govfao.org One common strategy is to overexpress genes that encode rate-limiting enzymes in the biosynthetic pathway. nih.gov By identifying and amplifying the expression of bottleneck enzymes in the this compound pathway, it may be possible to significantly increase its production.

Another approach involves blocking competing metabolic pathways that divert precursors away from the desired product. wikipedia.org By deleting or downregulating genes in pathways that compete for the same precursor pools as this compound biosynthesis, more resources can be channeled towards its production. Modern gene-editing tools like CRISPR/Cas9 offer precise and efficient methods for making targeted genetic modifications to enhance antibiotic yields. frontiersin.orgfrontiersin.org The introduction of a positive regulator (activator) gene has also been shown to function in activating macrolide biosynthetic pathways in Streptomyces ambofaciens. justia.com

Precursor Feeding and Bioconversion Studies

Precursor feeding is a biotechnological strategy used to increase the production of secondary metabolites by supplying the culture medium with biosynthetic precursors. mdpi.comekb.egnih.gov For polyketide biosynthesis, this could involve feeding simple carboxylic acids that serve as starter or extender units for the PKS. For instance, feeding precursors like phenylalanine and cinnamic acid has been shown to increase the production of phenolic compounds in plant cell cultures. mdpi.commdpi.com Similarly, supplementing the fermentation medium of Streptomyces ambofaciens with specific precursors could potentially boost the yield of this compound.

Bioconversion studies involve providing a modified or intermediate compound to the producing organism, which then carries out the remaining biosynthetic steps. This can be useful for producing novel analogs of the natural product or for overcoming specific bottlenecks in the pathway.

Enzymatic Steps and Intermediate Characterization

The synthesis of the this compound macrolactone ring, platenolide I, is catalyzed by a type I modular polyketide synthase (PKS). asm.orgresearchgate.net This large enzymatic complex sequentially condenses simple carboxylic acid units to build the polyketide chain. google.com Following the creation of the initial macrolactone, a series of tailoring reactions occur to produce the final bioactive compounds. asm.orgnih.gov

The initial macrolactone intermediate in the spiramycin pathway is platenolide I. asm.orgresearchgate.net This intermediate undergoes several crucial enzymatic modifications. One key step is the reduction of the keto group at the C-9 position. This reaction is catalyzed by the enzyme Srm26, which converts the C-9 keto group to a hydroxyl group. asm.orgnih.gov Another significant modification is the oxidation of the methyl group at C-19 to a formyl group, a reaction carried out by the cytochrome P450 enzyme, Srm13. asm.orgnih.gov

The subsequent steps in the pathway involve the sequential attachment of three deoxyhexose sugars: mycaminose, forosamine (B98537), and mycarose (B1676882). asm.orgnih.govasm.org These sugars are themselves synthesized from glucose-1-phosphate by enzymes encoded within the spiramycin biosynthetic gene cluster. asm.org

The glycosylation process is highly specific and ordered. The first sugar to be attached is mycaminose. asm.orgresearchgate.net The glycosyltransferase Srm5 catalyzes the attachment of mycaminose to the C-5 hydroxyl group of the modified platenolide core. asm.orgasm.org The resulting intermediate is known as forocidin, which is characterized by the presence of the C-9 hydroxyl group, the oxidized C-19 methyl group, and the attached mycaminose. asm.orgresearchgate.net

Next, the second sugar, forosamine, is attached to the C-9 hydroxyl group. asm.orgresearchgate.net This step is catalyzed by the glycosyltransferase Srm29. asm.orgasm.org The resulting molecule is neospiramycin. asm.orgresearchgate.net

The final glycosylation step is the attachment of mycarose to the mycaminose sugar. asm.orgresearchgate.net This reaction is catalyzed by the glycosyltransferase Srm38. asm.orgasm.org The attachment of mycarose leads to the formation of spiramycin. The spiramycins are a mixture of three main forms (I, II, and III) which differ in the acylation at the C-3 hydroxyl group. asm.org this compound is Spiramycin II.

The entire process is regulated by genes within the spiramycin biosynthetic cluster, including regulatory genes like srmR (srm22) and srm40 that control the expression of the biosynthetic genes. nih.gov

Below are tables detailing the key enzymes and characterized intermediates in the biosynthetic pathway of this compound.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| Polyketide Synthase (PKS) | srmG and others | Synthesis of the platenolide I macrolactone ring. asm.org |

| Srm26 | srm26 | Reduction of the C-9 keto group of platenolide I. asm.orgnih.gov |

| Srm13 | srm13 | Oxidation of the C-19 methyl group. asm.orgnih.gov |

| Srm5 | srm5 | Glycosyltransferase for the attachment of mycaminose. asm.orgasm.org |

| Srm29 | srm29 | Glycosyltransferase for the attachment of forosamine. asm.orgasm.org |

Table 2: Characterized Intermediates in this compound Biosynthesis

| Intermediate | Description |

|---|---|

| Platenolide I | The initial 16-membered macrolactone ring synthesized by the PKS. asm.orgresearchgate.net |

| Forocidin | Platenolide I after C-9 keto reduction, C-19 methyl oxidation, and attachment of mycaminose. asm.orgresearchgate.net |

| Neospiramycin | Forocidin after the attachment of forosamine to the C-9 hydroxyl group. asm.orgresearchgate.net |

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Characterization

The primary molecular target of foromacidin B within bacterial cells is the ribosome, the intricate cellular machinery responsible for protein synthesis. nsf.govsigmaaldrich.com The interaction of this compound with the ribosome is highly specific, leading to the inhibition of this vital process and ultimately resulting in bacteriostasis. ncats.io

Ribosomal Binding Studies

This compound, like other macrolide antibiotics, binds to the bacterial ribosome. pharmacompass.commicrobenotes.com This binding is a critical first step in its mechanism of action. Studies on related macrolides have shown that these antibiotics bind within the nascent peptide exit tunnel of the ribosome. nih.gov This strategic location allows them to interfere with the elongation of the polypeptide chain. The binding is often characterized by a high affinity and specificity for the bacterial ribosome over its eukaryotic counterpart, which is a key factor in its selective toxicity. sigmaaldrich.com

Inhibition of Protein Synthesis in Bacterial Models

The binding of this compound to the ribosome directly results in the inhibition of protein synthesis. drugbank.com This inhibition can occur through several mechanisms, including the blockage of the nascent peptide exit tunnel, which prevents the growing polypeptide chain from emerging from the ribosome. nih.gov This blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein production. nih.gov The process of protein synthesis involves multiple stages, including initiation, elongation, and termination, and macrolides can interfere with the elongation phase. sigmaaldrich.commicrobenotes.com

Specificity for Ribosomal Subunits (e.g., 50S Ribosomal Subunit)

This compound exhibits a specific affinity for the large 50S ribosomal subunit in bacteria. pharmacompass.comnih.gov The 50S subunit is a critical component of the 70S bacterial ribosome and contains the peptidyl transferase center, the site where peptide bond formation occurs. mdpi.com By binding to the 23S rRNA component of the 50S subunit, this compound can obstruct the passage of the nascent polypeptide chain. mdpi.com This specificity for the 50S subunit is a hallmark of macrolide, lincosamide, and streptogramin B (MLS) antibiotics. nih.gov Studies have demonstrated that this class of antibiotics can also inhibit the formation of the 50S subunit itself, further disrupting protein synthesis. nih.gov

In Vitro Antibacterial Spectrum and Potency Analysis

The efficacy of this compound as an antibacterial agent is determined by its spectrum of activity against different bacterial species and its potency, often measured by the minimum inhibitory concentration (MIC).

Susceptibility Profiles Against Gram-Positive Bacteria

This compound is primarily effective against Gram-positive bacteria. newdrugapprovals.orgnih.gov Its antibacterial spectrum includes various Gram-positive cocci and rods. newdrugapprovals.org The potency of this compound against these bacteria is quantified by MIC values, which represent the lowest concentration of the antibiotic that inhibits visible bacterial growth. idexx.comnih.gov

Below is a table summarizing the in vitro activity of spiramycin (B21755), the parent compound of this compound, against a selection of Gram-positive bacteria. The data is presented as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Streptococcus pneumoniae | 0.5 | 2 |

| Streptococcus pyogenes | 0.25 | 1 |

| Staphylococcus aureus (methicillin-susceptible) | 1 | 4 |

Note: This data is representative of spiramycin and serves as an indicator of the expected activity of this compound.

Modulation of Activity by Exogenous Metabolites in Growth Media

The antibacterial activity of antibiotics can sometimes be influenced by the composition of the growth medium, specifically the presence of exogenous metabolites. nih.gov While specific studies on this compound are limited, research on other antibiotics has shown that metabolites can either enhance or antagonize their effects. nih.gov For instance, certain metabolites can alter bacterial metabolism in a way that potentiates the action of the antibiotic. nih.gov This area of research is crucial for understanding how the local microenvironment at the site of an infection might impact the efficacy of an antibiotic.

Mechanisms of Resistance in Microbial Systems

The clinical efficacy of antibiotics is perpetually challenged by the evolution of resistance mechanisms in microbial populations. This compound, a 16-membered macrolide antibiotic also known as Spiramycin II, is subject to these resistance strategies. Bacteria can develop resistance by preventing the antibiotic from reaching its intracellular target, the ribosome, or by modifying the drug into an inactive form. noahcompendium.co.uk The primary mechanisms conferring resistance to macrolides are target site modification, active efflux of the drug, and enzymatic inactivation. noahcompendium.co.uk This article will focus specifically on the latter two mechanisms as they pertain to this compound and related macrolides.

Studies on Efflux Pump Mechanisms

One of the most prevalent defense strategies employed by bacteria is the active removal of antibiotics from the cell via membrane-bound transporter proteins known as efflux pumps. academie-sciences.fr These pumps function to decrease the intracellular concentration of the antibiotic, preventing it from reaching the necessary threshold to inhibit protein synthesis. academie-sciences.fr Several superfamilies of efflux pumps are implicated in macrolide resistance, and their activity can confer resistance to a wide range of structurally diverse compounds. nih.gov

Efflux-mediated resistance is a significant factor in both intrinsic and acquired resistance to macrolides. tandfonline.com The main families of efflux pumps involved are the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) Superfamily, and the Resistance-Nodulation-Division (RND) Superfamily. nih.gov

Major Facilitator Superfamily (MFS): This family includes the pumps encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E). tandfonline.comnih.gov These pumps are major contributors to macrolide resistance in Gram-positive bacteria, particularly in Streptococcus species. tandfonline.com They primarily confer resistance to 14- and 15-membered macrolides. nih.gov

ATP-Binding Cassette (ABC) Superfamily: This large family of transporters utilizes ATP hydrolysis to power the expulsion of substrates. In the context of macrolide resistance, the msr (macrolide-streptogramin B resistance) genes, such as msr(A) and its homolog mel, encode for ABC transporter components. nih.govnih.gov These systems are found in Gram-positive bacteria and can efflux both macrolides and type B streptogramins. asm.org Notably, some ABC transporters identified in Streptomyces species, the producers of many antibiotics, have been shown to confer resistance to 16-membered macrolides like spiramycin. nih.gov

Resistance-Nodulation-Division (RND) Superfamily: Predominantly found in Gram-negative bacteria, RND pumps are tripartite systems that span both the inner and outer membranes. mdpi.com They are key contributors to the intrinsic resistance of many Gram-negative pathogens to macrolides. tandfonline.com For example, the MexAB-OprM pump in Pseudomonas aeruginosa has been shown to accommodate 16-membered macrolides like spiramycin. tandfonline.comasm.org

The table below summarizes key efflux pumps involved in macrolide resistance.

| Pump/Gene | Pump Family | Primary Organisms | Substrate Specificity |

|---|---|---|---|

| Mef(A), Mef(E) | MFS | Streptococcus pneumoniae, Streptococcus pyogenes | 14- and 15-membered macrolides |

| Msr(A), Mel | ABC | Staphylococcus spp., Streptococcus spp. | 14-, 15-membered macrolides, Streptogramin B |

| MsrC | ABC | Enterococcus faecium | Putative macrolide efflux |

| MexAB-OprM | RND | Pseudomonas aeruginosa | Broad; includes 16-membered macrolides (e.g., Spiramycin) |

| MacAB | ABC | Neisseria meningitidis, E. coli | 14- and 15-membered macrolides |

Enzymatic Inactivation Mechanisms

Another direct method by which bacteria can neutralize this compound is through enzymatic modification. This process involves bacterial enzymes that catalyze chemical reactions to alter the antibiotic's structure, thereby rendering it incapable of binding to its ribosomal target. mdpi.comasm.org This inactivation is an irreversible resistance mechanism. The main enzymatic modifications affecting macrolides are phosphorylation, glycosylation, and hydrolysis.

Phosphorylation: Macrolide phosphotransferases (MPHs), encoded by mph genes, inactivate macrolides by catalyzing the GTP-dependent phosphorylation of the 2'-hydroxyl group on the antibiotic's desosamine (B1220255) sugar. mcmaster.camdpi.com While some MPHs, like that from the mph(A) gene, preferentially inactivate 14- and 15-membered macrolides, others show broader activity. mcmaster.caoup.com Research has demonstrated that enzymes encoded by mph(B) and mph(C) can confer resistance to 16-membered macrolides, including spiramycin. oup.comresearchgate.netoup.com

Glycosylation: The attachment of a sugar moiety to an antibiotic, catalyzed by a glycosyltransferase (GT), is a well-documented inactivation mechanism, particularly as a self-resistance strategy in antibiotic-producing organisms. mdpi.com Streptomyces ambofaciens, the organism that produces spiramycin, employs this mechanism. nih.gov A gene, gimA, has been identified in this species that encodes a glycosyltransferase capable of inactivating various macrolides by glycosylation in the presence of UDP-glucose. nih.gov

Hydrolysis: Certain bacteria produce esterase enzymes that can hydrolyze the characteristic macrolactone ring of macrolide antibiotics, leading to their inactivation. asm.orgresearchgate.net The genes ere(A) and ere(B) encode for two different types of erythromycin (B1671065) esterases. These enzymes are effective at inactivating 14- and 15-membered macrolides. However, 16-membered macrolides like spiramycin are not preferred substrates for these esterases, making this a less significant resistance mechanism for this compound. asm.orgresearchgate.net

The following table details the primary enzymes involved in the inactivation of macrolide antibiotics.

| Enzyme/Gene | Enzyme Class | Reaction | Substrate Specificity |

|---|---|---|---|

| MPH(B) / mph(B) | Phosphotransferase | Phosphorylation at 2'-OH | 14-, 15-, and 16-membered macrolides (e.g., Spiramycin) |

| MPH(C) / mph(C) | Phosphotransferase | Phosphorylation at 2'-OH | 14-, 15-, and 16-membered macrolides (e.g., Spiramycin) |

| GimA / gimA | Glycosyltransferase | Glycosylation | Various macrolides, including 16-membered |

| EreA / ere(A) | Esterase | Hydrolysis of lactone ring | 14- and 15-membered macrolides (e.g., Erythromycin) |

| EreB / ere(B) | Esterase | Hydrolysis of lactone ring | 14- and 15-membered macrolides (e.g., Erythromycin) |

Chemical Synthesis and Analog Development in Research

Synthetic Approaches to Foromacidin B and Related Macrolactone Cores

The total synthesis of this compound and other spiramycin-related macrolides is a complex undertaking that requires precise control over stereochemistry and the strategic introduction of functional groups.

The construction of the 16-membered macrolactone core of this compound is a key challenge in its total synthesis. newdrugapprovals.orgncats.io Researchers have employed various strategies to achieve the desired stereochemistry of the polypropionate chain. These methods often rely on substrate-controlled or reagent-controlled reactions to establish the multiple stereocenters present in the macrolide ring. nih.gov

One notable approach involves the use of sulfur ylides in the stereoselective synthesis of macrolide-type antibiotics. nih.gov This methodology has been applied to the synthesis of the polypropionate chain of related natural products, demonstrating its potential for constructing complex macrolide scaffolds. nih.gov The stereoselective construction of 1,3-diene motifs, which can be present in macrolide structures, has also been a focus of synthetic efforts, with methods like transition-metal-catalyzed cross-coupling reactions being employed. mdpi.com

The pikromycin (B1677795) polyketide synthase (PKS) system, which naturally produces both 12- and 14-membered macrolactones, has been studied to understand the molecular basis for controlling ring size. nih.gov Insights from such biosynthetic studies can inspire and inform synthetic strategies for macrolactone formation. nih.gov

The attachment of the amino sugar and neutral sugar moieties to the macrolactone core is a critical step in the synthesis of this compound. researchgate.net Glycosylation reactions must be carefully controlled to ensure the correct anomeric configuration (α or β) and regioselectivity. wikipedia.orgrsc.org

A variety of glycosylation methods have been developed and applied to the synthesis of complex natural glycosides. rsc.org These include the use of glycosyl donors such as:

Glycosyl bromides

Glycosyl fluorides

Glycosyl trichloroacetimidates

Thioglycosides rsc.org

Preactivation-based glycosylation is a powerful strategy that allows for the activation of the glycosyl donor in the absence of the acceptor, leading to enhanced chemoselectivity. beilstein-journals.org This method has been successfully used in the synthesis of complex glycans containing various linkages and modifications. beilstein-journals.org Chemoenzymatic methods, which utilize enzymes like endoglycosidases, offer a highly convergent and stereospecific approach to glycoprotein (B1211001) synthesis and can be adapted for the glycosylation of macrolides. nih.gov

Recent advancements include the development of boron-mediated aglycon delivery (BMAD), a regio- and 1,2-cis-stereoselective glycosylation reaction catalyzed by boronic acids under mild conditions. nih.gov This method has been used for the modification of other macrolide antibiotics. nih.gov Furthermore, zinc(II)-mediated stereoselective construction of 1,2-cis 2-azido-2-deoxy glycosidic linkages has been developed, providing a novel approach for synthesizing challenging glycosidic bonds found in bacterial capsular polysaccharides, which could be applicable to this compound synthesis. rsc.org

Strategies for Stereoselective Construction of Macrolide Scaffolds

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs is crucial for understanding how different parts of the molecule contribute to its biological activity. frontiersin.orgrsc.orgnih.govpreprints.orgmdpi.com These structure-activity relationship (SAR) studies guide the development of new and improved antibiotic agents.

The sugar residues of this compound are known to be important for its activity. researchgate.net Modifications to these glycosidic moieties can have a significant impact on the compound's biological profile. researchgate.net

Research in this area has involved:

Varying the sugar units: Replacing the natural sugars with other monosaccharides to probe the importance of specific hydroxyl groups and stereochemistries.

Modifying functional groups on the sugars: For example, altering the amino group on the forosamine (B98537) moiety or changing the acyl group on the mycaminose (B1220238) sugar can influence activity. researchgate.netresearchgate.net The parent compound, spiramycin (B21755) I (foromacidin A), lacks the acetyl group found on the mycaminose unit of this compound. chemicalbook.com

Altering the glycosidic linkage: Changing the stereochemistry or the point of attachment of the sugars to the macrolactone ring. nih.gov

These modifications can affect the compound's binding to the bacterial ribosome, its cellular uptake, or its susceptibility to bacterial resistance mechanisms. mdpi.com

The macrolactone ring of this compound offers several sites for chemical modification. nih.gov SAR studies have explored the impact of altering various functional groups on the macrolide scaffold.

Key areas of derivatization include:

The aldehyde group: Reduction or oxidation of the aldehyde at C-9 can modulate activity.

Hydroxyl groups: Esterification or etherification of the hydroxyl groups can affect the compound's solubility and pharmacokinetic properties.

The goal of these derivatizations is often to enhance potency against resistant bacterial strains, improve oral bioavailability, or reduce side effects.

Modifications to Glycosidic Moieties

Synthetic Studies of Associated Amino Sugars and Building Blocks

The total synthesis of this compound requires efficient access to its constituent sugars, particularly the dimethylamino sugar forosamine. researchgate.net Significant research has been dedicated to the synthesis of these and other amino sugars. wikipedia.orgunimed.edu.ngc-nag.com

A notable approach for the synthesis of forosamine-type amino sugars is the three-component domino Knoevenagel/hetero-Diels-Alder reaction. researchgate.netresearchgate.net This method allows for the construction of the pyran ring with the desired stereochemistry from simple starting materials. researchgate.netresearchgate.net Other strategies for amino sugar synthesis include the use of glycals (cyclic enol ether derivatives of monosaccharides) and nucleophilic displacement reactions on suitably functionalized sugar precursors. wikipedia.org

The table below provides a summary of key compounds related to the synthesis and derivatization of this compound.

| Compound Name | Role in Research | Key Features |

| This compound | Target Molecule | A 16-membered macrolide antibiotic with two sugar moieties. newdrugapprovals.org |

| Forocidin B | Hydrolysis Product | Aglycone of this compound, obtained by acidic hydrolysis. researchgate.netresearchgate.net |

| Forosamine | Sugar Moiety | A dimethylamino sugar attached to the macrolactone core. researchgate.net |

| Mycaminose | Sugar Moiety | The second sugar unit, attached to forosamine. researchgate.net |

| N-acetyl-D-glucosamine | Common Amino Sugar | A fundamental building block in many biological systems, providing context for amino sugar synthesis. wikipedia.org |

| Spiramycin I (Foromacidin A) | Related Compound | A closely related macrolide that lacks the acetyl group on the mycaminose moiety. chemicalbook.com |

| Spiramycin II | Synonym | Another name for this compound. clinisciences.com |

| Spiramycin III (Foromacidin C) | Related Compound | Contains a propionyl group instead of an acetyl group on the mycaminose moiety. researchgate.netresearchgate.net |

Synthesis of 2-Acetoxyforosamine and 2-Acetoxyossamine

The synthesis of the amino sugars 2-acetoxyforosamine and 2-acetoxyossamine is fundamental to building the this compound macrocycle. These compounds are stereoisomers, and their precise three-dimensional arrangement is crucial.

One highly efficient method for their preparation is a three-component domino Knoevenagel/hetero-Diels-Alder reaction. researchgate.net This process begins with simple, readily available substrates to construct the complex sugar scaffold in a single, continuous sequence. researchgate.netacs.org The reaction involves combining nitroacetone, formaldehyde, and ethoxyvinylacetate, which react to form dihydropyran intermediates. researchgate.net Subsequent chemical modifications, including hydrogenation of the double bond, reduction of the nitro group, and reductive amination, yield the desired forosamine-type and ossamine-type 2-acetoxyamino sugars. researchgate.netresearchgate.net

| Reactants | Reaction Type | Key Products |

| Nitroacetone, Formaldehyde, Ethoxyvinylacetate | Three-Component Domino Knoevenagel/Hetero-Diels-Alder | Dihydropyran intermediates, leading to 2-Acetoxyforosamine and 2-Acetoxyossamine type sugars. researchgate.netresearchgate.net |

An alternative synthetic route to 2-acetoxy-D-forosamine has also been developed starting from 1,2-O-propylidene-α-D-abequose. This method involves the strategic introduction of an azide (B81097) group at a specific carbon atom (C-4) with an inversion of stereochemistry. researchgate.net The presence of the 2-acetoxy group in the final sugar product is particularly important as it facilitates a β-selective glycosidation—a key chemical bonding step required in the total synthesis of related complex natural products like spinosyns. researchgate.net

Development of Asymmetric Catalysis and Domino Reactions for Amino Sugar Synthesis

The synthesis of specific amino sugars like forosamine highlights the power of advanced organic chemistry techniques, particularly asymmetric catalysis and domino reactions. uni-goettingen.de Domino reactions, also known as cascade reactions, are highly efficient processes where multiple chemical bonds are formed in a single operation without isolating intermediates. uni-goettingen.de This approach is biomimetic, mirroring how enzymes build complex natural products from simple precursors in nature. researchgate.net

The Knoevenagel/hetero-Diels-Alder reaction is a prime example of a domino process used to construct the core structure of amino sugars. acs.orgnih.gov The development of organocatalysis—the use of small organic molecules to accelerate reactions—has been instrumental in this field. nih.govnih.gov Organocatalysts can facilitate complex transformations, such as the direct de novo synthesis of amino sugars, with high yields and excellent stereocontrol, often achieving enantiomeric excess of over 99%. researchgate.net

These catalytic domino reactions offer significant advantages for synthesizing complex molecules like the amino sugar components of this compound.

| Feature | Advantage in Amino Sugar Synthesis |

| Efficiency | Multiple reactions occur in one pot, reducing steps, saving time, and minimizing waste. uni-goettingen.de |

| Complexity from Simplicity | Elaborate molecular structures are built from simple, readily available starting materials. acs.org |

| Stereocontrol | Allows for the precise, asymmetric construction of multiple stereocenters in a single process. researchgate.netnih.gov |

| Biomimetic Approach | Mimics efficient biosynthetic pathways found in nature. researchgate.net |

By leveraging these powerful synthetic strategies, chemists can access the complex building blocks required for the total synthesis of this compound and develop novel analogs for further research.

Research Applications and Future Directions in Biotechnology

Foromacidin B as a Biochemical Probe in Molecular Biology

The ability of this compound to specifically interact with key cellular machinery makes it an excellent tool for dissecting complex biological processes. Its primary application in molecular biology is as a probe to investigate the mechanisms of protein synthesis.

This compound, also known as Acetylspiramycin or Spiramycin (B21755) II, functions by targeting the 50S subunit of the bacterial ribosome. clinisciences.comncats.io This interaction inhibits protein synthesis, making it a valuable instrument for studying this fundamental biological process. uomisan.edu.iqncats.io Ribosomes are the cellular nanomachines responsible for translating the genetic code from messenger RNA (mRNA) into proteins. ucsc.eduresearchfeatures.com This intricate process involves initiation, elongation, termination, and recycling phases. nih.govresearchgate.net

By binding to the 50S subunit, this compound can stall the ribosome at specific stages of elongation. This allows researchers to isolate and study ribosomal complexes at distinct functional states, providing snapshots of the dynamic process of protein synthesis. The use of such inhibitor molecules, in conjunction with advanced structural techniques like cryo-electron microscopy, has been instrumental in revealing the architecture of the ribosome and the choreographed movements it undergoes during translation. researchfeatures.comnih.gov Understanding how compounds like this compound disrupt these movements helps to clarify the role of different ribosomal components and the mechanics of peptide bond formation and translocation. embopress.org

Research Findings on Ribosome Inhibition:

| Inhibitor Class | Target | Mechanism of Action | Research Utility |

|---|---|---|---|

| Macrolides (e.g., this compound) | 50S ribosomal subunit | Binds to the polypeptide exit tunnel, interfering with the elongation of the nascent protein chain. uomisan.edu.iqncats.io | Studying the dynamics of the exit tunnel and the process of peptide elongation. |

| Aminoglycosides | 30S ribosomal subunit | Causes misreading of the mRNA code, leading to the incorporation of incorrect amino acids. | Investigating the decoding center and the fidelity of translation. |

Cell-Free Protein Synthesis (CFPS) systems are powerful research tools that contain all the necessary machinery for transcription and translation but lack cell walls, making them ideal for high-throughput screening and the production of toxic or complex proteins. frontiersin.org These systems were originally developed to study the fundamental aspects of the translation machinery and the proteins that inhibit it. mdpi.com

In this context, this compound can be used as a specific inhibitor to probe the mechanics of translation within a controlled in vitro environment. By adding this compound to a CFPS reaction, researchers can study its precise effect on protein synthesis rates and fidelity without the complexities of a living cellular system. This allows for detailed kinetic and mechanistic studies that are difficult to perform in vivo. Furthermore, CFPS provides a platform to investigate how this compound interacts with engineered or modified ribosomes, contributing to a deeper understanding of its mode of action and the potential for developing novel antibiotic variants. frontiersin.org The open nature of cell-free systems allows for easy manipulation of reaction components, facilitating experiments to analyze the structure-function relationships of ribosomal inhibitors. mdpi.com

Tools for Investigating Ribosome Function and Protein Synthesis Mechanisms

Applications in Agrochemistry and Agricultural Biotechnology Research

Beyond molecular biology, the study of this compound has implications for agriculture, particularly in the quest for new and sustainable crop protection strategies.

This compound belongs to the broad chemical group of macrocyclic lactones, which also includes the spinosyn class of insecticides. bibliotekanauki.pl Spinosyns, such as spinosad and spinetoram, are highly effective, fermentation-derived insecticides valued for their potent activity against a range of pests and their favorable environmental profile. bibliotekanauki.plresearchgate.net They are produced by the soil actinomycete Saccharopolyspora spinosa.

While this compound is produced by a different bacterium, Streptomyces ambofaciens, and is not a direct biosynthetic precursor to spinosyns, it serves as a crucial structural analogue. wikipedia.orgchemicalbook.com The study of the biosynthesis, structure, and activity of macrolides like this compound provides valuable knowledge for the field of spinosyn research. Understanding the enzymatic machinery that builds the this compound macrolide ring and attaches its sugar moieties can inspire synthetic and semi-synthetic strategies to create novel spinosyn analogues with improved properties, such as enhanced potency, a broader pest spectrum, or different modes of action to overcome resistance. researchgate.netnih.gov

There is a pressing need in modern agriculture to develop sustainable, bio-based solutions to reduce reliance on synthetic chemical fertilizers and pesticides. frontiersin.orgnih.gov The study of microorganisms like Streptomyces ambofaciens, the producer of this compound, is a cornerstone of this effort. wikipedia.orgnih.gov These bacteria are prolific sources of complex secondary metabolites with diverse biological activities.

Research into the genetics and biochemistry of this compound production serves as a model for harnessing microbial capabilities for agricultural benefit. researchgate.net By understanding the biosynthetic pathways and regulatory networks that govern the production of such compounds, scientists can develop platforms to produce novel biopesticides or other beneficial agricultural products. fa-bio.net This involves exploring the vast metabolic potential of soil microbes to discover new compounds and using biotechnological tools to optimize their production, contributing to the development of next-generation, eco-friendly solutions for crop health and productivity. researchgate.netrazbio.com

Role as a Precursor or Analogue in Spinosyn Research for Crop Protection

Advanced Biotechnological Approaches for Bioproduction

The industrial production of complex natural products like this compound relies on microbial fermentation. chemicalbook.com Advanced biotechnological strategies are continuously being developed to improve the efficiency and yield of these processes, making them more economically viable.

Key approaches for enhancing the bioproduction of this compound from Streptomyces ambofaciens include:

Strain Improvement: This involves classical mutagenesis and screening or targeted genetic engineering of the S. ambofaciens genome to increase metabolic flux towards this compound production.

Biosynthetic Pathway Engineering: The entire gene cluster responsible for spiramycin (including this compound) biosynthesis has been studied. researchgate.net This allows for targeted modifications, such as overexpressing key enzymes or blocking competing metabolic pathways, to boost yields. nih.govresearchgate.net

Fermentation Optimization: Systematically optimizing culture conditions such as media composition, pH, temperature, and oxygen supply is critical for maximizing productivity.

Elicitation: The addition of specific molecules (elicitors) in small quantities during fermentation can trigger a stress response in the microorganism, leading to the enhanced production of secondary metabolites like this compound. mdpi.com

These advanced biotechnological methods are crucial for unlocking the full potential of microbial cell factories and ensuring a sustainable supply of valuable compounds for research and potential future applications. nih.gov

Synthetic Biology for Designing Novel Biosynthetic Routes

Synthetic biology offers powerful tools for the rational engineering of biosynthetic pathways to improve the yield of natural products and to create novel derivatives. This compound is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. microbiologyresearch.org It is part of the spiramycin complex, which also includes spiramycin I and III. ontosight.ai The entire spiramycin biosynthetic gene cluster from S. ambofaciens has been sequenced, spanning over 85 kb of DNA and containing 45 identified genes in addition to the five genes encoding the Type I polyketide synthase (PKS). microbiologyresearch.org

This detailed genetic knowledge provides a roadmap for synthetic biology approaches. Key applications include:

Heterologous Expression: The large size of the spiramycin gene cluster presents a challenge, but researchers have successfully used bacterial artificial chromosomes (BACs) to clone and express the entire cluster in other host organisms. conicet.gov.arnih.gov For instance, introducing cosmid clones from S. ambofaciens containing spiramycin biosynthetic genes into a Streptomyces fradiae mutant led to the production of tylosin, demonstrating the potential for pathway transplantation. nih.gov A S. ambofaciens strain with a blockage in spiramycin production was used as a chassis to express other biosynthetic gene clusters, resulting in significantly higher yields of the target compound compared to its native producer. frontiersin.org

Pathway Engineering and Regulation: The spiramycin gene cluster contains several regulatory genes, such as srm22 (srmR) and srm40, which act as transcriptional activators. nih.gov Overexpression of these regulatory genes has been shown to significantly increase spiramycin production. nih.govnih.gov Conversely, inactivating key biosynthetic genes, such as those responsible for the attachment of the deoxysugar moieties (mycaminose, forosamine (B98537), and mycarose), eliminates spiramycin production, confirming their essential role and providing targets for generating novel analogs. microbiologyresearch.orgasm.org By manipulating these genes, it is possible to create mutants that accumulate specific precursors, which can be isolated or used in subsequent biosynthetic steps to create hybrid antibiotics. nih.gov For example, a hybrid chalcomycin-spiramycin PKS operon was expressed in S. fradiae, yielding a new series of hybrid 16-membered macrolides. conicet.gov.ar

| Gene Target | Engineering Strategy | Outcome | Reference |

|---|---|---|---|

| srm22 (srmR), srm40 | Overexpression | Increased spiramycin production | nih.govnih.gov |

| srm22 (srmR), srm40 | Gene Disruption | Elimination of spiramycin production | nih.gov |

| Deoxysugar biosynthesis genes | Gene Replacement | Inability to produce spiramycin, accumulation of intermediates | microbiologyresearch.org |

| Spiramycin PKS | Heterologous expression of hybrid PKS operon | Production of novel hybrid macrolides | conicet.gov.ar |

Fermentation Technology Research for Enhanced Production Efficiency

Optimizing fermentation conditions is a critical aspect of industrial biotechnology to maximize the yield of microbial products like this compound. Research has focused on improving the productivity of Streptomyces ambofaciens through various strategies. nih.govzju.edu.cn

Key research findings in fermentation technology include:

Medium Optimization: The composition of the fermentation medium plays a crucial role. The addition of soybean oil and propyl alcohol to the culture medium of a mutant S. ambofaciens strain improved spiramycin potency by 61.8%. nih.govzju.edu.cn In another study, supplementing the culture medium with fatty acids like hexanoate (B1226103) increased the global yield of spiramycin by 47%. cdnsciencepub.comresearchgate.net The use of methyl-β-cyclodextrin has also been shown to have a high stimulatory effect on spiramycin production. researchgate.net

Fed-Batch and Biphasic Strategies: Controlling the nutrient supply during fermentation can significantly enhance yields. A fed-batch strategy designed to limit the glucose concentration prevented the formation of inhibitory by-products and resulted in spiramycin titers of up to 150 mg/L. researchgate.net The development of a biphasic growth medium, with an initial phase of rapid growth followed by a second phase of slow growth, allowed the spiramycin biosynthetic rate to be maintained at a high level. cdnsciencepub.comresearchgate.net

| Optimization Strategy | Key Parameters/Additives | Reported Improvement in Spiramycin Yield/Potency | Reference |

|---|---|---|---|

| Medium Optimization | 2% Soybean oil + 0.4% Propyl alcohol | 61.8% increase in potency | nih.govzju.edu.cn |

| Medium Optimization | Hexanoate | 47% increase in global yield | cdnsciencepub.comresearchgate.net |

| Medium Optimization | 0.5% (w/v) Methyl-β-cyclodextrin | High stimulatory effect | researchgate.net |

| Fed-Batch Culture | Glucose limitation | Production up to 150 mg/L | researchgate.net |

| Strain Improvement & Optimization | Mutant strain XC 2-37 with optimized medium | 42.9% improvement in productivity at industrial scale | nih.govzju.edu.cn |

Future Research Avenues and Untapped Potential

While known for its antibacterial properties, this compound and the broader class of spiramycins hold potential beyond their current applications. Future research is poised to explore novel bioactivities, leverage advanced analytical methods for deeper characterization, and understand their ecological significance.

Discovery of Novel Bioactivities Beyond Antibacterial Action

The complex structure of this compound suggests it may interact with various biological targets, leading to a range of pharmacological effects.

Antiparasitic Activity: Spiramycin is well-known for its use against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. patsnap.com

Antiviral Properties: Recent studies have revealed that spiramycin possesses antiviral activity. It has been shown to be effective against Enterovirus A71 (EV-A71) and Coxsackievirus A16 (CV-A16), the primary causes of hand-foot-mouth disease. nih.govresearchgate.net Research suggests that spiramycin interferes with viral RNA replication. nih.gov Spiramycin derivatives have also been investigated for their antiviral effects against plant viruses like the tobacco mosaic virus (TMV). mdpi.com

Immunomodulatory Effects: this compound (Acetylspiramycin) has demonstrated significant immunomodulatory activities. It can inhibit the proliferation of splenic lymphocytes and reduce the procoagulant activity of macrophages. medchemexpress.com Studies have shown it can reduce the secretion of pro-inflammatory cytokines such as IL-1 and IL-6. europeanreview.org This anti-inflammatory action, separate from its antimicrobial effect, suggests potential applications in treating inflammatory disorders. researchgate.netjournalpulmonology.org Other macrolides like azithromycin (B1666446) are also well-documented for their immunomodulatory properties, which include reducing neutrophil influx and promoting regulatory functions in macrophages. nih.gov

Development of Advanced Analytical Techniques for Complex Natural Products

The structural complexity of this compound necessitates the use of sophisticated analytical methods for its identification, characterization, and quantification.

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI) and tandem MS (MS/MS), is a cornerstone technique. It has been used to identify spiramycin and its derivatives in complex mixtures, such as fermentation broths and environmental samples. nih.govunito.it The fragmentation patterns observed in MS/MS provide crucial structural information, for instance, showing characteristic losses of the sugar moieties (mycarose and forosamine) from the parent molecule. unito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially 1H NMR and 13C NMR, is invaluable for the definitive structural elucidation of complex molecules like this compound. brieflands.com 1H NMR has been used to study the transformation of spiramycin's aldehyde group into a geminal diol in aqueous solutions, a critical consideration for accurate quantification. brieflands.comresearchgate.net Hyphenated techniques like stop-flow LC-NMR provide a powerful approach for the on-line structural determination of metabolites directly from crude extracts, complementing the data from LC-MS. nih.gov

Exploration of Ecological Roles of Macrolides in Microbial Communities

In their natural soil environment, antibiotics like spiramycins are not just weapons but also likely play complex ecological roles.

Competitive Advantage: The primary ecological role of antibiotics is to inhibit the growth of competing microorganisms, thereby securing resources and space for the producer. S. ambofaciens produces spiramycin during its stationary phase, a time when nutrient competition is likely high. microbiologyresearch.org

Self-Resistance Mechanisms: To avoid self-destruction, producing organisms have evolved sophisticated resistance mechanisms. S. ambofaciens possesses at least two such mechanisms for spiramycin resistance. One is a spiramycin-inducible ribosomal resistance, where the ribosomes are modified to become less susceptible to the antibiotic. The second is a temporally regulated mechanism that may involve reduced permeability or active export of the antibiotic out of the cell. microbiologyresearch.org These resistance mechanisms are crucial for its survival and ecological fitness, allowing it to deploy its chemical arsenal (B13267) effectively. Understanding these ecological interactions and resistance strategies is vital, not only for discovering new natural products but also for managing the spread of antibiotic resistance.

Q & A

Q. What are the established protocols for synthesizing Foromacidin B, and how can researchers ensure reproducibility?

To synthesize this compound, follow multi-step organic synthesis protocols optimized for yield and purity. Key steps include:

- Precursor preparation : Use chiral starting materials to ensure stereochemical fidelity .

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and HPLC for structural validation .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) in the main manuscript, with extended details (e.g., chromatography gradients) in supplementary materials .

Avoid deviations from cited protocols unless justified by controlled optimization experiments.

Q. What in vitro bioactivity assays are recommended for preliminary evaluation of this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC endpoints .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Data validation : Include triplicate runs with positive/negative controls and statistical analysis (e.g., ANOVA with post-hoc tests) to address biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from assay variability or model-specific responses. Mitigate this by:

- Comparative meta-analysis : Use PRISMA guidelines to systematically compare studies, noting differences in bacterial strains, assay conditions, or compound purity .

- Mechanistic redundancy testing : Combine genetic (e.g., CRISPR knockouts) and biochemical (e.g., membrane depolarization assays) approaches to validate target engagement .

- Dose-response reconciliation : Analyze EC₅₀ values across studies to identify concentration-dependent effects that may explain discrepancies .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) for enhanced potency?

SAR optimization requires iterative design and testing:

- Scaffold modification : Introduce halogen atoms at C-7/C-12 positions to enhance membrane penetration (logP optimization) .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., bacterial RNA polymerase) .

- Library screening : Test semi-synthetic analogs in high-throughput phenotypic assays, prioritizing compounds with >10-fold selectivity over host cells .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Adopt a tiered approach:

- Pharmacokinetics (PK) : Conduct murine studies with IV/oral dosing, measuring plasma concentration-time profiles (LC-MS/MS) to calculate AUC, t₁/₂, and bioavailability .

- Toxicity : Include histopathology (liver/kidney sections) and hematological markers (ALT, creatinine) at sub-therapeutic and LD₅₀ doses .

- Ethical compliance : Follow ARRIVE guidelines for animal welfare and include IACUC approval details in supplementary materials .

Methodological Frameworks for Data Analysis

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other antibiotics?

- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICI) with 95% confidence intervals .

- Isobolograms : Plot dose-effect curves to distinguish additive vs. synergistic interactions .

- Machine learning : Train random forest models on combinatorial screening data to predict synergy patterns .

Q. How can researchers address batch-to-batch variability in this compound production?

- Quality control (QC) : Implement USP/EP guidelines for purity (HPLC ≥98%), residual solvents (GC-MS), and endotoxin levels (LAL assay) .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

- Documentation : Provide QC certificates and stability data in supplementary files for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.